ARX-1796

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

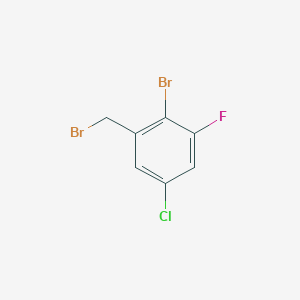

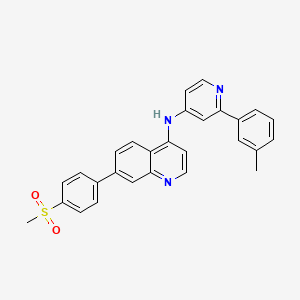

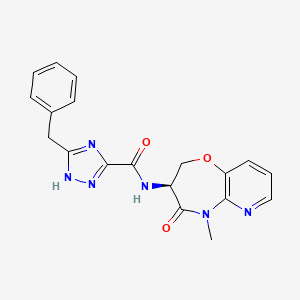

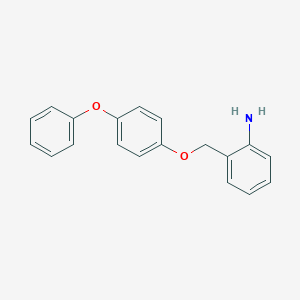

Die Synthese von AV-006 beinhaltet die Herstellung von Avibactam, gefolgt von seiner Umwandlung in die Prodrug-Form. Der Syntheseweg umfasst typischerweise folgende Schritte:

Herstellung von Avibactam: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um Avibactam zu bilden.

Umwandlung in das Prodrug: Avibactam wird dann durch eine Reihe von chemischen Reaktionen, einschließlich Veresterung und anderer Modifikationen, in AV-006 umgewandelt, um seine orale Bioverfügbarkeit zu verbessern

Industrielle Produktionsmethoden

Die industrielle Produktion von AV-006 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batch-Synthese: Große Mengen an Ausgangsmaterialien werden in Batch-Reaktoren umgesetzt.

Reinigung: Das Rohprodukt wird mit Techniken wie Kristallisation, Filtration und Chromatographie gereinigt.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt

Chemische Reaktionsanalyse

Arten von Reaktionen

AV-006 durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Das Prodrug wird im Körper hydrolysiert, um den aktiven β-Lactamase-Inhibitor Avibactam freizusetzen.

Oxidation und Reduktion: Diese Reaktionen können während des Stoffwechselprozesses im Körper auftreten.

Substitution: AV-006 kann Substitutionsreaktionen mit anderen chemischen Einheiten eingehen

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder wässrige Lösungen unter physiologischen Bedingungen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid

Wichtigste gebildete Produkte

Das Hauptprodukt, das durch Hydrolyse von AV-006 gebildet wird, ist Avibactam, der aktive β-Lactamase-Inhibitor .

Wissenschaftliche Forschungsanwendungen

AV-006 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die β-Lactamase-Hemmung und die Prodrug-Aktivierung zu untersuchen.

Biologie: Untersucht auf seine Rolle bei bakteriellen Resistenzmechanismen.

Medizin: Erforscht auf sein Potenzial bei der Behandlung bakterieller Infektionen, insbesondere solcher, die gegenüber herkömmlichen Antibiotika resistent sind.

Industrie: Wird bei der Entwicklung neuer Antibiotika und β-Lactamase-Inhibitoren eingesetzt

Wirkmechanismus

AV-006 entfaltet seine Wirkung durch Hemmung von β-Lactamase-Enzymen. Das Prodrug wird im Körper hydrolysiert, um Avibactam freizusetzen, das an die aktive Stelle von β-Lactamase-Enzymen bindet und sie daran hindert, β-Lactam-Antibiotika abzubauen. Dies erhöht die Wirksamkeit von β-Lactam-Antibiotika gegen resistente Bakterienstämme .

Analyse Chemischer Reaktionen

Types of Reactions

AV-006 undergoes various chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the body to release the active β-lactamase inhibitor, Avibactam.

Oxidation and Reduction: These reactions may occur during the metabolic process in the body.

Substitution: AV-006 can undergo substitution reactions with other chemical entities

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under physiological conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride

Major Products Formed

The major product formed from the hydrolysis of AV-006 is Avibactam, which is the active β-lactamase inhibitor .

Wissenschaftliche Forschungsanwendungen

AV-006 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study β-lactamase inhibition and prodrug activation.

Biology: Investigated for its role in bacterial resistance mechanisms.

Medicine: Explored for its potential in treating bacterial infections, especially those resistant to conventional antibiotics.

Industry: Used in the development of new antibiotics and β-lactamase inhibitors

Wirkmechanismus

AV-006 exerts its effects by inhibiting β-lactamase enzymes. The prodrug is hydrolyzed in the body to release Avibactam, which binds to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Avibactam: Die aktive Form von AV-006, die in Kombination mit β-Lactam-Antibiotika eingesetzt wird.

Clavulansäure: Ein weiterer β-Lactamase-Inhibitor, der in Kombination mit Amoxicillin eingesetzt wird.

Sulbactam: Ein β-Lactamase-Inhibitor, der in Kombination mit Ampicillin eingesetzt wird

Einzigartigkeit von AV-006

AV-006 ist aufgrund seiner Prodrug-Natur einzigartig, die seine orale Bioverfügbarkeit im Vergleich zu anderen β-Lactamase-Inhibitoren erhöht. Dies ermöglicht eine effektivere Behandlung bakterieller Infektionen mit oraler Verabreichung .

Eigenschaften

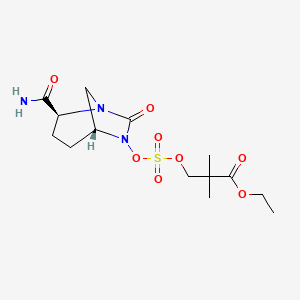

IUPAC Name |

ethyl 3-[[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxysulfonyloxy]-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSLCXRZVJOZQZ-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)(C)COS(=O)(=O)ON1[C@@H]2CC[C@H](N(C2)C1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245880-46-8 | |

| Record name | Avibactam Tomilopil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PUM9D4DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)

![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)

![[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)

![[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8217929.png)